Methyl 5-[(benzylamino)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[(benzylamino)methyl]furan-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a benzylamino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(benzylamino)methyl]furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with benzylamine and methanol. The process can be catalyzed by various agents, including acids or bases, to facilitate the esterification and amination reactions. For instance, the use of a copper-catalyzed reaction has been reported for similar compounds .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(benzylamino)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The benzylamino group can be reduced to form the corresponding amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 5-[(benzylamino)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-[(benzylamino)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, thereby inhibiting their activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Similar structure but with an amino group instead of a benzylamino group.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Contains a cyano group instead of a benzylamino group.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Substituted with a fluoro and nitro group.
Uniqueness
Methyl 5-[(benzylamino)methyl]furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group enhances its potential for forming specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
methyl 5-[(benzylamino)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-14(16)13-8-7-12(18-13)10-15-9-11-5-3-2-4-6-11/h2-8,15H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWSAJHSVALIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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